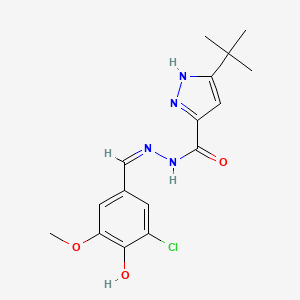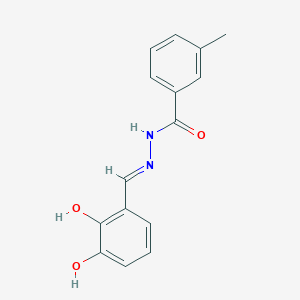![molecular formula C20H22N6O B6141141 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide is a synthetic compound with potential applications in the field of pharmacology. This compound is a prolinamide derivative that has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The mechanism of action of 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the modulation of various biological pathways. It inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. It also modulates the activity of opioid receptors, which are involved in the regulation of pain perception. Finally, it blocks the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, it has been found to modulate the activity of opioid receptors, which are involved in the regulation of pain perception.
实验室实验的优点和局限性
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. Its low yield and difficulty in purification can make it challenging to work with. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide. One direction is to further investigate its mechanism of action to better understand how it modulates various biological pathways. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as inflammation, pain, and epilepsy. Additionally, it may be worthwhile to investigate the structure-activity relationship of this compound to identify more potent derivatives. Finally, it may be useful to explore the potential of this compound as a lead compound for drug development.
合成方法
The synthesis of 1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 3-methylbenzyl bromide in the presence of a base, followed by the addition of proline amide. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by column chromatography. The yield of the product is typically around 50%.
科学研究应用
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties by modulating the activity of opioid receptors. Additionally, it has been found to have anticonvulsant effects by blocking the activity of voltage-gated sodium channels. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-[3-(tetrazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-5-2-6-16(11-15)13-25-10-4-9-19(25)20(27)22-17-7-3-8-18(12-17)26-14-21-23-24-26/h2-3,5-8,11-12,14,19H,4,9-10,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQCUSDCWFRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC2C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)



![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![2-(3-chlorobenzoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6141150.png)
![5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)
![7-cyclopropyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6141156.png)